molecular formula C8H7N3O2S B570992 2-Hydrazinyl-1,3-benzothiazole-6-carboxylic acid CAS No. 117342-15-1

2-Hydrazinyl-1,3-benzothiazole-6-carboxylic acid

Cat. No.: B570992
CAS No.: 117342-15-1
M. Wt: 209.223
InChI Key: NDTXEFFFDXPUHG-UHFFFAOYSA-N
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Description

2-Hydrazinyl-1,3-benzothiazole-6-carboxylic acid is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-1,3-benzothiazole-6-carboxylic acid typically involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period . The general reaction scheme is as follows:

2-Mercaptobenzothiazole+Hydrazine hydrate2-Hydrazino-benzothiazole\text{2-Mercaptobenzothiazole} + \text{Hydrazine hydrate} \rightarrow \text{2-Hydrazino-benzothiazole} 2-Mercaptobenzothiazole+Hydrazine hydrate→2-Hydrazino-benzothiazole

Further functionalization of the hydrazino group can be achieved by reacting with various carboxylic acids or their derivatives to form the carboxylic acid group at the 6-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group can yield azo compounds, while substitution reactions can introduce various functional groups at the hydrazino position .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the hydrazino and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

117342-15-1

Molecular Formula

C8H7N3O2S

Molecular Weight

209.223

IUPAC Name

2-hydrazinyl-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C8H7N3O2S/c9-11-8-10-5-2-1-4(7(12)13)3-6(5)14-8/h1-3H,9H2,(H,10,11)(H,12,13)

InChI Key

NDTXEFFFDXPUHG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(=O)O)SC(=N2)NN

Synonyms

6-Benzothiazolecarboxylicacid,2-hydrazino-(6CI)

Origin of Product

United States

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